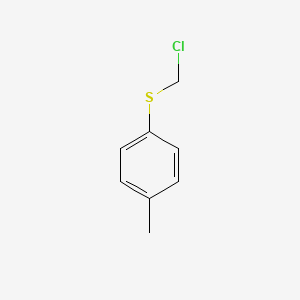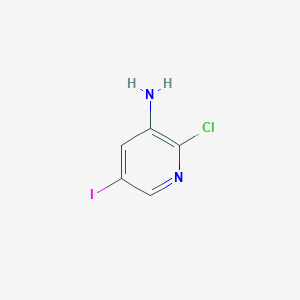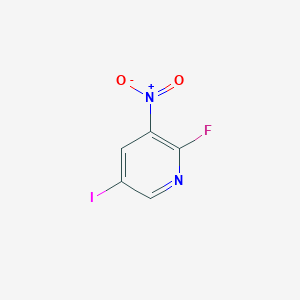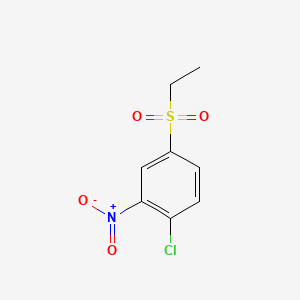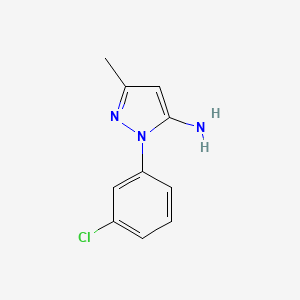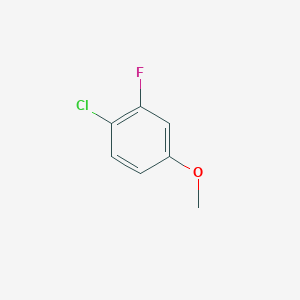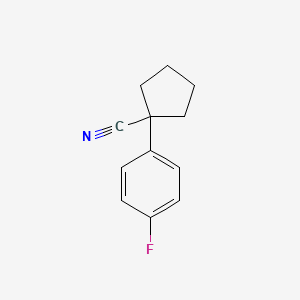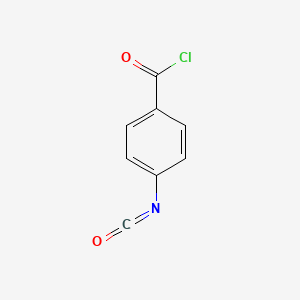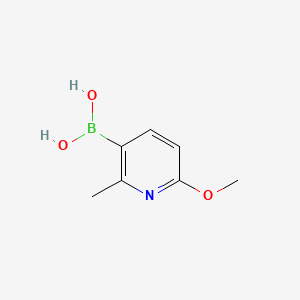
2-Methyl-6-methoxypyridine-3-boronic acid
Vue d'ensemble
Description
2-Methyl-6-methoxypyridine-3-boronic acid (MMPB) is a chemical compound that has been studied for its various applications in the field of scientific research for the past few decades. It is a boronic acid derivative of 2-methyl-6-methoxypyridine and is used as a reagent in chemical synthesis. MMPB is also used in biochemistry and physiology as a tool for studying and manipulating the behavior of proteins and other biomolecules.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes: The success of the Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Active Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: It is used as an active pharmaceutical intermediate .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The specific results or outcomes in this context are not provided in the source .
Building Block in Pharmaceuticals and Agrochemicals
- Scientific Field: Pharmaceutical and Agrochemical Chemistry
- Application Summary: It is commonly used as a building block in the preparation of various pharmaceuticals and agrochemicals .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The compound enables the introduction of the methoxy and boronic acid moieties into target molecules, aiding in the development of new drugs and crop protection agents .
Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The specific results or outcomes in this context are not provided in the source .
Regioselective Suzuki-Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used as a reagent for regioselective Suzuki-Miyaura coupling .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The specific results or outcomes in this context are not provided in the source .
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
- Methods of Application: The specific methods of application in this context are not provided in the source .
- Results or Outcomes: The specific results or outcomes in this context are not provided in the source .
Propriétés
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWIICBKIHZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376724 | |
| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-methoxypyridine-3-boronic acid | |
CAS RN |
459856-12-3 | |
| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-methoxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

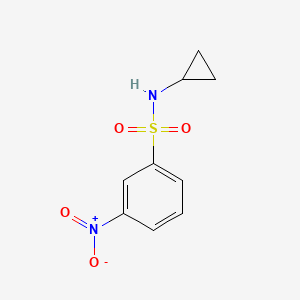
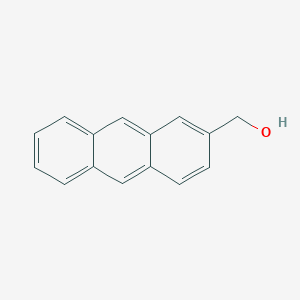
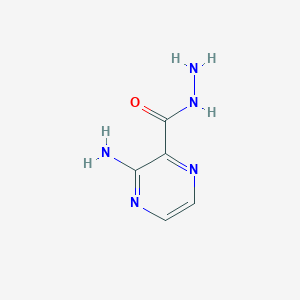
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)
